molecular formula C₂₄H₃₁N₃OS .2HCl B1142112 Butaperazine Dihydrochloride CAS No. 80463-18-9

Butaperazine Dihydrochloride

Cat. No.: B1142112
CAS No.: 80463-18-9
M. Wt: 409.5923646
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butaperazine is a phenothiazine derivative primarily used as an antipsychotic agent. While its common salt forms include butaperazine maleate (CAS 1063-55-4) and butaperazine phosphate (CAS 7389-45-9), the dihydrochloride form is less frequently documented in the literature. The compound exhibits central nervous system (CNS) activity, particularly in managing schizophrenia and related psychoses. Chemically, butaperazine shares the phenothiazine core structure, with a 10-[3-(4-methylpiperazin-1-yl)propyl] substituent and a butyryl side chain .

Key Chemical Properties (from Maleate/Phosphate Salts):

  • Solubility: Highly soluble in water; insoluble in chloroform and ether .
  • Melting Point: ~195°C (maleate); 161–162°C (phosphate) .
  • LogP (Octanol/Water): 4.8, indicating moderate lipophilicity .
  • Metabolism: Undergoes hepatic hydroxylation and N-demethylation, with fecal excretion as the primary route in rats and dogs .

Butaperazine’s pharmacological profile includes dopamine receptor antagonism, contributing to its antipsychotic effects. However, it is associated with significant extrapyramidal side effects (EPS), which are dose-dependent and may limit its clinical utility .

Properties

CAS No.

80463-18-9

Molecular Formula

C₂₄H₃₁N₃OS .2HCl

Molecular Weight

409.5923646

Synonyms

1-[10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-1-butanone Dihydrochloride;  2-Butyryl-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine Dihydrochloride;  AHR 3000 Dihydrochloride;  AHR 712 Dihydrochloride;  Bayer 1362 Dihydrochloride;  B

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butaperazine Dihydrochloride involves the preparation of 2-Butyrylphenothiazine as the starting material. This is followed by the alkylation of 1-methylpiperazine with 1-Bromo-3-chloropropane to form 1-(γ-chloropropyl)-4-methylpiperazine . The final step involves a nucleophilic substitution reaction facilitated by sodamide to complete the installation of the side chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using the same synthetic routes and reaction conditions described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butaperazine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the phenothiazine ring, depending on the specific reagents and conditions used.

Scientific Research Applications

Butaperazine Dihydrochloride has been used in various scientific research applications, including:

Mechanism of Action

The exact mechanism of action for Butaperazine Dihydrochloride is not fully understood. it is known to exert its effects by depressing the central nervous system. It likely interacts with dopamine receptors in the brain, similar to other phenothiazine derivatives .

Comparison with Similar Compounds

Antipsychotic Potency and Side Effects

Butaperazine is compared to other phenothiazines such as chlorpromazine, prochlorperazine, and triflupromazine:

Compound Relative EPS Incidence Antiemetic Efficacy (Animal Models) Cataleptic Effect (vs. Butaperazine)
Butaperazine Maleate High Superior to chlorpromazine Stronger than prochlorperazine
Chlorpromazine HCl Moderate Moderate Weaker
Triflupromazine Moderate Not reported Not reported

Butaperazine’s high EPS liability contrasts with drugs like thioridazine, which has lower EPS but higher anticholinergic effects. This difference underscores the trade-off between therapeutic efficacy and tolerability among phenothiazines .

EEG and CNS Activity

Butaperazine induces distinct electroencephalogram (EEG) patterns, characterized by increased theta and delta waves, similar to chlorpromazine but with greater intensity. This aligns with its pronounced sedative properties .

Chemical and Analytical Properties

Chromatographic Behavior

Butaperazine’s retention volume in liquid chromatography (LC) distinguishes it from structurally related compounds:

Compound Retention Volume (mL) Detection Method
Butaperazine 30.5 Electrochemical (50 nA)
Triflupromazine 20.5 Same as above
Chlorpromazine 25.0 Same as above

This data highlights butaperazine’s intermediate polarity compared to triflupromazine (shorter retention) and chlorpromazine (longer retention) .

Redox Indicator Utility

Compound Transition Potential (V) Applications
Butaperazine Dimaleate 0.85–0.90 Fe(II), ascorbic acid titration
Promethazine HCl 0.78–0.82 Similar to butaperazine

These properties are critical in analytical chemistry for endpoint detection in redox reactions .

Pharmacokinetics and Drug Interactions

  • Metabolism : Butaperazine undergoes hydroxylation and N-demethylation, producing two major metabolites. This contrasts with chlorpromazine , which forms sulfoxide derivatives as primary metabolites .
  • Drug Interactions : Concurrent use with tricyclic antidepressants (e.g., desipramine ) elevates plasma butaperazine levels, increasing toxicity risks .

Clinical Performance and Tolerability

Butaperazine’s clinical efficacy in schizophrenia is comparable to fluphenazine but with a narrower therapeutic index due to EPS. In a crossover study:

  • Improvement Rates: 65–70% at optimal doses, similar to other phenothiazines .
  • Sensitivity Index : Patients developed heightened sensitivity to butaperazine after repeated exposure, exacerbating EPS at lower doses .

Q & A

Q. What is the pharmacological classification of Butaperazine Dihydrochloride, and how does its chemical structure influence its mechanism of action?

this compound is a phenothiazine-class antipsychotic with two chloride ions bound to its base structure, forming a dihydrochloride salt. Its phenothiazine backbone enables interactions with dopamine receptors, particularly D2 receptors, which are critical for its antipsychotic activity. The dihydrochloride form enhances solubility and stability, facilitating its use in experimental formulations . Early studies noted its potent behavioral and EEG effects in preclinical models, suggesting strong central nervous system activity .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is preferred due to its sensitivity in detecting low plasma concentrations. Researchers must account for metabolite cross-reactivity (e.g., hydroxylated or demethylated metabolites) and potential interference from structurally similar compounds like other phenothiazines or tricyclic antidepressants. Validation should include spike-and-recovery experiments to ensure accuracy .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in airtight, light-resistant containers at room temperature (20–25°C). Avoid exposure to humidity, as hydrolytic degradation can occur. Periodic stability testing via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) is recommended to assess long-term integrity .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between preclinical EEG activity and clinical efficacy in Butaperazine studies?

Preclinical models may overestimate therapeutic potential due to species-specific pharmacokinetic differences or simplified behavioral endpoints. To address this, use translational biomarkers (e.g., receptor occupancy via PET imaging) and dose-ranging studies in primates. Additionally, incorporate patient stratification in clinical trials based on genetic polymorphisms affecting drug metabolism .

Q. What methodological considerations are critical for pharmacokinetic studies of this compound to minimize metabolite interference?

Employ selective extraction protocols (e.g., solid-phase extraction with ion-pairing agents) to isolate the parent compound from metabolites. Use deuterated internal standards (e.g., deuterium-labeled Butaperazine) for precise quantification in LC-MS. Cohort design should include frequent sampling intervals to capture rapid distribution phases and account for inter-individual variability in cytochrome P450 activity .

Q. What molecular modeling approaches can elucidate this compound’s interaction with dopamine receptors?

Molecular docking simulations using crystal structures of the D2 receptor (PDB ID: 6CM4) can identify key binding residues (e.g., Asp114, Ser193) and predict binding affinity. Comparative studies with other phenothiazines (e.g., chlorpromazine) may reveal structural determinants of selectivity. Validate findings with mutagenesis assays and radioligand displacement experiments .

Q. Why was this compound not introduced clinically in North America despite promising preclinical data?

Early clinical trials likely revealed unfavorable side-effect profiles (e.g., extrapyramidal symptoms) or insufficient efficacy compared to established antipsychotics like haloperidol. Regulatory hurdles, including stringent requirements for long-term safety data, may have also contributed. Revisiting its pharmacokinetic optimization (e.g., prodrug formulations) could renew clinical interest .

Methodological Resources

  • For stability testing: Follow USP guidelines for forced degradation studies under acidic, basic, oxidative, and thermal conditions .
  • For receptor interaction studies: Use radiolabeled [³H]-Butaperazine in competitive binding assays with human D2 receptor-expressing cell lines .
  • For translational research: Integrate microdialysis techniques to monitor real-time dopamine levels in rodent models during treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.